3-(1-(5-Fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
The compound “3-(1-(5-Fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione” is a synthetic derivative of thiophene . Thiophene and its derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .
Synthesis Analysis
Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Anti-Inflammatory Properties
Thiophene and its derivatives have been reported to possess anti-inflammatory properties . For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .
Antimicrobial Activity
Thiophene derivatives have shown significant antimicrobial activity. Among all the synthesized derivatives, some compounds showed a greater inhibitory effect against organisms like B. subtilis, E. coli, P. vulgaris, and S. aureus .
Antioxidant Activity
Thiophene derivatives have been reported to possess antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-Cancer Properties
Thiophene derivatives have been found to inhibit kinases and have anti-cancer properties . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Since phosphorylation of proteins can change their function, kinases are a common type of target for cancer drugs.
Anti-Psychotic Properties
Thiophene derivatives have been reported to possess anti-psychotic properties . Anti-psychotic drugs are usually used to treat psychotic disorders such as schizophrenia.
Anti-Arrhythmic Properties
Thiophene derivatives have been reported to possess anti-arrhythmic properties . Anti-arrhythmic drugs are used to treat patients who have irregular heartbeats.
Applications in Material Science
Apart from medicinal applications, thiophene derivatives are also utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Fluorescence Emission
Some thiophene derivatives have shown changes in fluorescence emission intensity upon the addition of certain ions . This property can be used in the development of ratiometric fluorescent sensors .
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
3-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3S2/c16-9-1-2-11-8(3-9)4-12(23-11)14(20)17-5-10(6-17)18-13(19)7-22-15(18)21/h1-4,10H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBCHFVFIVPOMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(S2)C=CC(=C3)F)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-Fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione |
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